Dimethyl 3,3'-dithiopropionimidate dihydrochloride, commonly referred to as dimethyl dithiobispropionimidate, is a chemical compound with the empirical formula and a molecular weight of approximately 309.28 g/mol. It is classified as a homobifunctional crosslinker, specifically designed for the formation of covalent bonds between primary amines in biological molecules, such as proteins. The compound features two imidoester groups that are reactive towards amines, making it particularly useful in biochemical applications involving protein crosslinking and stabilization of protein interactions .
DTBP acts as a crosslinker by covalently linking two primary amine groups on biomolecules. The N-methylimidate groups of DTBP react with the nucleophilic nitrogens of the primary amines, forming stable amide bonds. This process creates a conjugate with the two biomolecules tethered together by the DTBP spacer arm [].
The cleavable disulfide bond in DTBP offers an additional advantage. Under reducing conditions with agents like DTT or TCEP, the disulfide bond breaks, releasing the linked biomolecules []. This allows for the controlled dissociation of the conjugate, which can be useful in certain experimental procedures.
DTBP can be irritating to skin and eyes upon contact. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.
Dimethyl 3,3'-dithiopropionimidate dihydrochloride primarily undergoes reactions with primary amines at physiological pH levels (pH 8-10). The imidoester groups react rapidly with the amino groups to form stable amidine bonds. This reaction is central to its function as a crosslinker in various biochemical assays and applications. Additionally, the compound features a disulfide bond within its structure that can be cleaved by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, allowing for the reversible nature of the crosslinking .
The biological activity of dimethyl 3,3'-dithiopropionimidate dihydrochloride is primarily associated with its ability to stabilize protein-protein interactions. This stabilization is crucial in techniques such as chromatin immunoprecipitation (ChIP) assays, where maintaining interactions between proteins is necessary for accurate analysis. The compound's membrane permeability allows it to penetrate cellular environments, facilitating its use in live cell studies .
The synthesis of dimethyl 3,3'-dithiopropionimidate dihydrochloride typically involves the reaction of propionic acid derivatives with thiol compounds to form the dithiopropionimidate structure. The specific synthetic route may vary depending on the desired purity and yield but generally includes:
These steps ensure that the final product retains high reactivity and purity for subsequent applications .
Dimethyl 3,3'-dithiopropionimidate dihydrochloride has several notable applications in biochemical research:
Interaction studies involving dimethyl 3,3'-dithiopropionimidate dihydrochloride often focus on its ability to form stable complexes with proteins containing primary amines. These studies help elucidate the mechanisms of protein interactions and can be pivotal in understanding cellular processes. The reversibility of crosslinking through reduction allows researchers to analyze transient interactions without permanent modifications to the proteins involved .
Several compounds exhibit similar properties and functionalities to dimethyl 3,3'-dithiopropionimidate dihydrochloride. Below is a comparison highlighting their unique features:
Dimethyl 3,3'-dithiopropionimidate dihydrochloride stands out due to its cleavable nature and membrane permeability, allowing for dynamic studies of protein interactions that are not possible with non-cleavable analogs.
Irritant